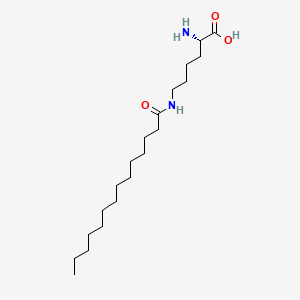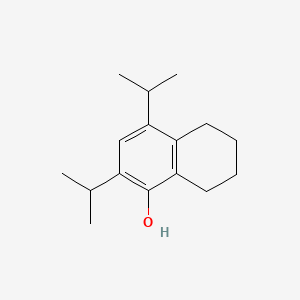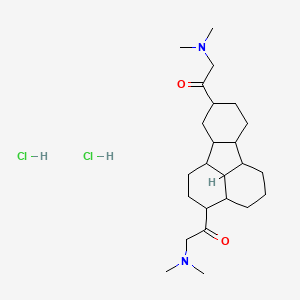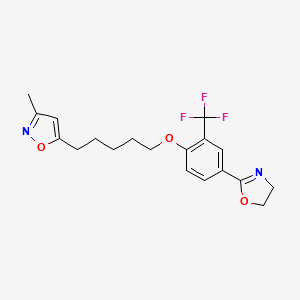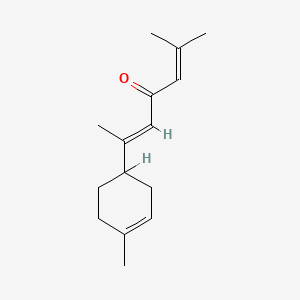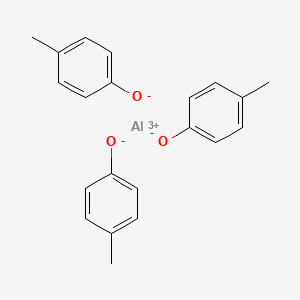
N,N'-Bis(1,3-dimethylbutylidene)-4-methylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 299-342-3, also known as 4-Nonylphenol, branched, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene, a process that involves the use of an acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation reactors where phenol and nonene are combined in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are commonly used as surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, these compounds are widely used in detergents and emulsifiers.
Nonyl Alcohol: Produced through reduction reactions, it has applications in the fragrance industry.
Aplicaciones Científicas De Investigación
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Investigated for its potential impacts on human health, particularly in relation to hormone regulation.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating them. This can lead to disruptions in the endocrine system, affecting hormone regulation and reproductive health. The molecular pathways involved include the activation of estrogen receptor-mediated gene transcription.
Comparación Con Compuestos Similares
4-Nonylphenol is often compared with other alkylphenols, such as:
Octylphenol: Similar in structure but with an octyl group instead of a nonyl group. It also has surfactant properties but is less potent as an endocrine disruptor.
Nonylphenol Ethoxylates: These are derivatives of 4-Nonylphenol and are widely used as surfactants. They are more water-soluble and less toxic compared to 4-Nonylphenol.
Propiedades
Número CAS |
93859-07-5 |
|---|---|
Fórmula molecular |
C19H36N2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
4-methyl-N-[4-methyl-3-(4-methylpentan-2-ylideneamino)cyclohexyl]pentan-2-imine |
InChI |
InChI=1S/C19H36N2/c1-13(2)10-16(6)20-18-9-8-15(5)19(12-18)21-17(7)11-14(3)4/h13-15,18-19H,8-12H2,1-7H3 |
Clave InChI |
XXHWBPRCTBQGPX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1N=C(C)CC(C)C)N=C(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






